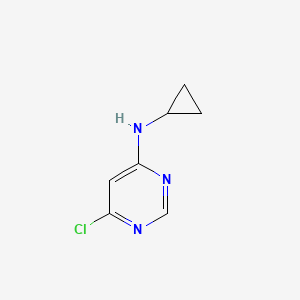

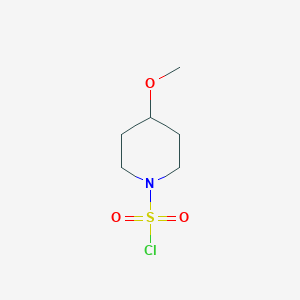

![molecular formula C15H13BrN2O B1370941 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole CAS No. 1020253-11-5](/img/structure/B1370941.png)

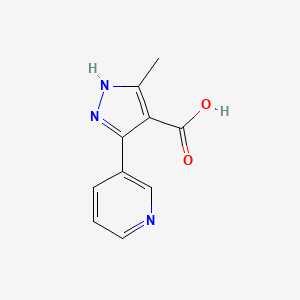

5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole is a specialty product for proteomics research . It has a molecular formula of C15H13BrN2O .

Synthesis Analysis

The synthesis of imidazoles, including this compound, has seen significant advances in recent years . The review highlights the regiocontrolled synthesis of substituted imidazoles, which are key components to functional molecules used in a variety of everyday applications . The bonds constructed during the formation of the imidazole have been emphasized .Scientific Research Applications

Synthetic Applications

- Synthesis of Imidazo[1,5-a]imidazole Derivatives : A study by Loubidi et al. (2016) describes a synthetic pathway to new imidazo[1,5-a]imidazole derivatives. This research illustrates the potential for diversifying the molecular structure of such compounds, highlighting their applicability in various chemical syntheses.

Antimicrobial and Antitumor Applications

- Antibacterial and Antitumor Properties : Patil et al. (2010) investigated p-methoxybenzyl-substituted N-heterocyclic carbene-silver complexes. Their study revealed significant antibacterial and cytotoxic effects, indicating potential applications in antimicrobial and cancer therapies.

Photodynamic Therapy

- Use in Photodynamic Therapy for Cancer Treatment : The study by Pişkin et al. (2020) demonstrated that derivatives of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole could be used in photodynamic therapy for cancer treatment, owing to their high singlet oxygen quantum yield.

Microwave-Assisted Synthesis

- Microwave-Assisted Synthesis : Research by Chanda et al. (2012) focused on microwave-assisted synthesis techniques to create highly substituted benzimidazole derivatives, showcasing the efficiency and applicability of this method in producing these compounds.

Catalysis

- Catalytic Applications : A study by Ebrahimipour et al. (2018) explored the use of a novel Cu(II) Schiff base complex derived from this compound in catalysis, particularly in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes.

properties

IUPAC Name |

5-bromo-1-[(4-methoxyphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O/c1-19-13-5-2-11(3-6-13)9-18-10-17-14-8-12(16)4-7-15(14)18/h2-8,10H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZCHLFDJFGYEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650574 |

Source

|

| Record name | 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1020253-11-5 |

Source

|

| Record name | 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

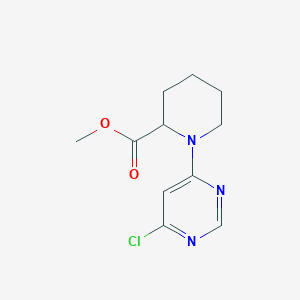

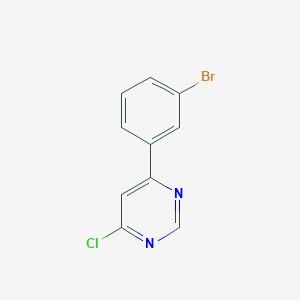

![6-Methoxy[1,5]naphthyridine-4-carboxylic acid](/img/structure/B1370864.png)

![[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B1370882.png)